
Cyclohexaneacetamide, N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylcyclohexanecarboxamide is an organic compound with the molecular formula C9H17NO. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is converted to an amide group with two methyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylcyclohexanecarboxamide can be synthesized through the acylation of dimethylamine with cyclohexanecarbonyl chloride. The process involves the following steps :
Formation of Cyclohexanecarbonyl Chloride: Cyclohexanecarboxylic acid is reacted with thionyl chloride to form cyclohexanecarbonyl chloride.
Acylation Reaction: The cyclohexanecarbonyl chloride is then reacted with dimethylamine in an anhydrous benzene solution. The reaction is carried out under controlled conditions, typically at room temperature, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethylcyclohexanecarboxamide follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures efficient production and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: It can be reduced to N,N-Dimethylcyclohexylmethylamine using lithium aluminum hydride.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclohexanecarboxylic acid and dimethylamine.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of N,N-Dimethylcyclohexanecarboxamide.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are used for hydrolysis reactions.
Major Products Formed
Reduction: N,N-Dimethylcyclohexylmethylamine
Hydrolysis: Cyclohexanecarboxylic acid and dimethylamine
Scientific Research Applications
N,N-Dimethylcyclohexanecarboxamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is studied for its potential use in drug development and as a building block for pharmaceutical compounds.
Industrial Chemistry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its amide group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide
- N,N-Dimethylacetamide
- N,N-Dimethylpropionamide
Uniqueness
N,N-Dimethylcyclohexanecarboxamide is unique due to its cyclohexane ring structure, which imparts different physical and chemical properties compared to other dimethylamides. The presence of the cyclohexane ring can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
5830-33-1 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-cyclohexyl-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H19NO/c1-11(2)10(12)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3 |
InChI Key |
JLVQLJWAWRHBFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
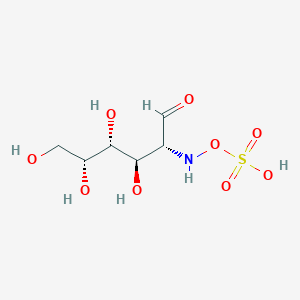
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
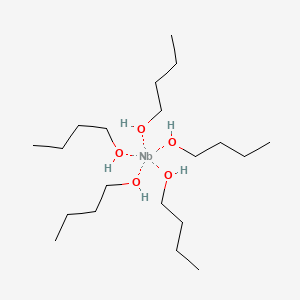
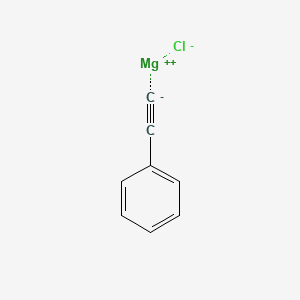
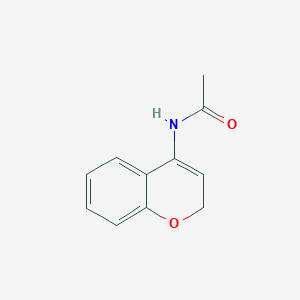
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
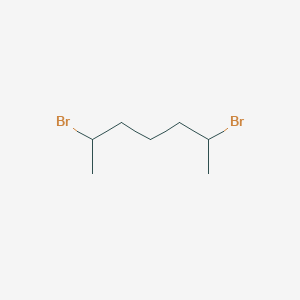
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
![Propanediamide, N,N'-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-](/img/structure/B13808421.png)
